molecular formula C6H13NO2 B1328008 (2S)-2-(dimethylamino)butanoic acid

(2S)-2-(dimethylamino)butanoic acid

Cat. No.: B1328008
M. Wt: 131.17 g/mol
InChI Key: UNIKQYIJSJGRRS-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(Dimethylamino)butanoic acid is a non-proteinogenic amino acid derivative characterized by a dimethylamino (-N(CH₃)₂) group at the C2 position of its butanoic acid backbone. The stereochemistry (2S configuration) and functional group placement influence its physicochemical behavior, such as solubility, polarity, and interactions with biological targets. Such compounds are often explored in pharmaceutical research for their bioactivity or as intermediates in organic synthesis .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(2S)-2-(dimethylamino)butanoic acid

InChI

InChI=1S/C6H13NO2/c1-4-5(6(8)9)7(2)3/h5H,4H2,1-3H3,(H,8,9)/t5-/m0/s1

InChI Key

UNIKQYIJSJGRRS-YFKPBYRVSA-N

Isomeric SMILES

CC[C@@H](C(=O)O)N(C)C

Canonical SMILES

CCC(C(=O)O)N(C)C

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2S)-2-(dimethylamino)butanoic acid with structurally related compounds, focusing on molecular features, safety, and applications:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Safety Information Applications Sources
This compound N/A C₆H₁₃NO₂ 147.17 (calculated) Dimethylamino (-N(CH₃)₂) on C2 Hypothetical; no direct data Research (hypothetical) N/A
(2S)-2-Amino-4-(dimethylamino)butanoic acid 777011-50-4 C₆H₁₄N₂O₂ 146.19 Amino (-NH₂) on C2, dimethylamino on C4 Limited toxicological data; caution advised Biochemical research
(S)-2-Amino-2-methylbutanoic acid hydrate 595-40-4 C₅H₁₁NO₂·H₂O 135.17 Amino and methyl (-CH₃) on C2 Limited safety data; non-hazardous Laboratory synthesis, enzymology
(2S)-2-(Ethoxycarbonylamino)-2,3-dimethylbutanoic acid 952577-51-4 C₉H₁₇NO₄ 203.24 Ethoxycarbonylamino (-NH-C(O)-OCH₂CH₃), methyl on C2 and C3 No specific hazards noted Peptide mimetics, drug design
2-(Dimethylcarbamoylamino)-3-methylbutanoic acid 1007884-62-9 C₈H₁₅N₃O₃ 201.22 Dimethylcarbamoylamino (-NH-C(O)-N(CH₃)₂), methyl on C3 No direct safety data Medicinal chemistry

Key Comparisons

Structural Differences: Substituent Position: The dimethylamino group in this compound at C2 distinguishes it from analogs like (2S)-2-amino-4-(dimethylamino)butanoic acid (dimethylamino at C4). Functional Groups: Ethoxycarbonylamino () and dimethylcarbamoylamino () groups introduce steric bulk and modify electronic properties compared to dimethylamino. These differences affect solubility and metabolic stability .

Physicochemical Properties: Molecular Weight: The ethoxycarbonylamino derivative (MW 203.24) is larger and more lipophilic than the dimethylamino analog (MW 147.17), impacting membrane permeability . Polarity: Amino acids with charged groups (e.g., dimethylamino) exhibit higher water solubility than methyl-substituted analogs (e.g., (S)-2-amino-2-methylbutanoic acid) .

Safety and Toxicity: Limited toxicological data are available for most compounds. Ethoxycarbonylamino and carbamoylamino derivatives () lack hazard classifications, suggesting lower acute toxicity compared to primary amines .

Applications: Drug Discovery: Ethoxycarbonylamino and carbamoylamino groups are used in prodrug design to enhance bioavailability . Biochemical Probes: Dimethylamino-substituted amino acids may serve as chiral building blocks or enzyme inhibitors due to their basicity .

Research Findings and Implications

  • Bioactivity: Dimethylamino groups can enhance interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding or electrostatic interactions. For example, (2S)-2-amino-4-(dimethylamino)butanoic acid may mimic natural amino acids in metabolic pathways .
  • Synthetic Utility: Ethoxycarbonylamino derivatives () are intermediates in peptide synthesis, protecting amino groups during solid-phase reactions .

Q & A

Basic: What are the common synthetic routes for (2S)-2-(dimethylamino)butanoic acid, and what factors influence reaction efficiency?

Answer:
The synthesis of this compound typically involves multi-step reactions, including amination, protection/deprotection of functional groups, and chiral resolution. For example, analogs like 3-(dimethylamino)butanoic acid are synthesized via nucleophilic substitution or hydrogenation of precursor esters, often using reagents such as Pd/H₂ for catalytic hydrogenation . Reaction efficiency depends on:

  • Catalyst selection : Palladium-based catalysts improve hydrogenation yields.
  • pH control : Basic conditions (e.g., Na₂CO₃) stabilize intermediates during amination .
  • Chiral purity : Use of enantiomerically pure starting materials (e.g., Boc-protected amino acids) ensures stereochemical fidelity .

Advanced: How can enantiomeric purity be ensured during the synthesis of this compound?

Answer:
Enantiomeric purity is critical for biological activity. Methodologies include:

  • Chiral chromatography : HPLC with chiral stationary phases resolves enantiomers .
  • Asymmetric synthesis : Use of chiral auxiliaries (e.g., Fmoc-protected intermediates) directs stereochemistry during amination .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
    Validation via circular dichroism (CD) or X-ray crystallography confirms configuration .

Basic: What analytical techniques are recommended for quantifying this compound in complex mixtures?

Answer:
Gas chromatography (GC) and liquid chromatography (LC) are standard. A validated GC method involves:

Derivatization : Convert the compound to a volatile methyl ester using diazomethane .

Separation : Use polar capillary columns (e.g., DB-WAX) to resolve isomers.

Detection : MS or FID for quantification.
For LC, reverse-phase C18 columns with ion-pairing agents (e.g., TFA) improve retention .

Advanced: How do reaction conditions influence the reactivity of this compound in peptide coupling?

Answer:
The dimethylamino group acts as a base, complicating coupling reactions. Key optimizations:

  • Activating agents : Use HOBt/DCC to suppress racemization .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility and reduce side reactions.
  • Temperature control : Low temperatures (0–4°C) minimize β-elimination .
    Post-reaction, TFA cleavage removes protecting groups without degrading the backbone .

Advanced: How are impurities like (2RS)-2-benzyl-4-(dimethylamino)butanoic acid identified and quantified in pharmaceutical-grade material?

Answer:
Impurity profiling involves:

HPLC-MS : Hypersil Gold C18 columns with 0.1% formic acid mobile phase separate impurities .

Spiking experiments : Compare retention times with synthesized impurity standards.

Quantification : External calibration curves (0.1–10 µg/mL) ensure sensitivity.
Structural confirmation via NMR (e.g., NOESY for stereochemistry) and high-resolution MS validates identity .

Basic: What role does this compound play in peptide synthesis?

Answer:
It serves as a non-proteinogenic amino acid to:

  • Modify peptide backbones : Introduces rigidity via steric hindrance from the dimethylamino group .
  • Enhance bioavailability : Improves solubility and membrane permeability in drug candidates .
    Example: Incorporation into β-turn mimics stabilizes cyclic peptide conformations .

Advanced: What computational methods predict the pharmacokinetic properties of derivatives of this compound?

Answer:
In silico tools evaluate:

  • Lipophilicity : Calculated LogP (e.g., XLogP3) predicts GI absorption .
  • BBB permeability : Machine learning models (e.g., BOILED-Egg) assess blood-brain barrier penetration .
  • Metabolic stability : CYP450 inhibition profiles are modeled using docking simulations (e.g., AutoDock Vina) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.